molecular formula C9H5F3N2O2 B13870482 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)-

1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)-

Cat. No.: B13870482
M. Wt: 230.14 g/mol
InChI Key: CPOSDIAWEFZIRL-UHFFFAOYSA-N
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Description

1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- is a heterocyclic compound that features an indazole core with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of o-haloaryl-N-tosylhydrazones mediated by copper (Cu2O) to form the indazole ring . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Uniqueness: 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced potency and selectivity .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-indazole-4-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5(8(15)16)6-3-13-14-7(6)2-4/h1-3H,(H,13,14)(H,15,16)

InChI Key

CPOSDIAWEFZIRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)C(F)(F)F

Origin of Product

United States

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